N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride
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Overview
Description
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S and a molecular weight of 226.73 g/mol . This compound is notable for its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane core. The presence of both an amine group and a sulfonamide group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-aminobicyclo[1.1.1]pentane with ethane-1-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the bicyclic structure provides rigidity, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: Another compound with a bicyclo[1.1.1]pentane core, used in similar applications.
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide: Shares the bicyclic structure but has different functional groups, leading to varied reactivity and applications.
Uniqueness
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride is unique due to the combination of its bicyclic structure and the presence of both amine and sulfonamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)ethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-2-12(10,11)9-7-3-6(8,4-7)5-7;/h9H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADRMSXRQSFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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